molecular formula C11H14FN B071559 3-(4-Fluorobenzyl)pyrrolidine CAS No. 193220-17-6

3-(4-Fluorobenzyl)pyrrolidine

Cat. No.: B071559
CAS No.: 193220-17-6
M. Wt: 179.23 g/mol
InChI Key: DOAKNLUWVTUZKA-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)pyrrolidine is an organic compound with the molecular formula C11H14FN It is a derivative of pyrrolidine, where the nitrogen atom is substituted with a 4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorobenzyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-fluorobenzyl chloride or 4-fluorobenzyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like benzene or toluene at reflux temperature for several hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorobenzyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of the corresponding amine.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorobenzyl)pyrrolidine has several applications in scientific research:

Comparison with Similar Compounds

  • 3-(2-Fluorobenzyl)pyrrolidine
  • 3-(3-Fluorobenzyl)pyrrolidine
  • 3-(4-Chlorobenzyl)pyrrolidine

Comparison: 3-(4-Fluorobenzyl)pyrrolidine is unique due to the position of the fluorine atom on the benzyl group, which can significantly influence its chemical and biological properties. The fluorine atom’s electronegativity can enhance the compound’s lipophilicity and metabolic stability compared to its non-fluorinated analogs .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAKNLUWVTUZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395023
Record name 3-(4-FLUOROBENZYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193220-17-6
Record name 3-(4-FLUOROBENZYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorobenzyl)pyrrolidine
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3-(4-Fluorobenzyl)pyrrolidine
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3-(4-Fluorobenzyl)pyrrolidine
Reactant of Route 6
3-(4-Fluorobenzyl)pyrrolidine

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